DGAT1 Inhibition: Regioisomeric Advantage
In a systematic comparison of thiazole regioisomers as DGAT1 inhibitors, the 5-phenylthiazole scaffold (compound 7) achieved an IC50 of 10 nM and 81% enzyme inhibition at 1 µM. The 2-phenylthiazole analog (compound 6) showed only 31% inhibition and the 4-phenylthiazole analog (compound 8) only 25% inhibition at the identical 1 µM test concentration [1]. Further optimisation of the 5-phenylthiazole series yielded compound 33 with an IC50 of 23 nM, oral AUCinf of 7,058 ng·h/mL, and an 87% reduction of plasma triglycerides in an in vivo mouse fat tolerance test [1].
| Evidence Dimension | DGAT1 enzyme inhibition |
|---|---|
| Target Compound Data | 5-phenylthiazole scaffold (compound 7): IC50 = 10 nM, 81% inhibition at 1 µM; optimised derivative compound 33: IC50 = 23 nM, 87% plasma TG reduction in vivo |
| Comparator Or Baseline | 2-phenylthiazole scaffold (compound 6): 31% inhibition at 1 µM, IC50 not determined; 4-phenylthiazole scaffold (compound 8): 25% inhibition at 1 µM, IC50 not determined |
| Quantified Difference | ≥2.6-fold higher target engagement (81% vs ≤31% inhibition at 1 µM); IC50 improvement from undetermined (>1 µM) to 10 nM |
| Conditions | In vitro enzymatic assay using hDGAT1 post-nuclear supernatant with [14C]oleoyl-CoA and 1,2-dioleoylglycerol; in vivo fat tolerance test in mice |
Why This Matters
For procurement decisions in metabolic disease drug discovery programmes, the 5-phenyl regioisomer is the only thiazole orientation that delivers nanomolar DGAT1 potency and in vivo efficacy, directly impacting hit-to-lead progression timelines.
- [1] Kandre, S., Bhagat, P.R., Kumar Reddy, M.M. et al. (2014). Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. European Journal of Medicinal Chemistry, 79, 273-284. https://doi.org/10.1016/j.ejmech.2014.04.019 View Source
